2-Propyl-1,3-dioxolane

Physical Chemistry Solvent Selection Process Engineering

2-Propyl-1,3-dioxolane (CAS 3390-13-4) is a 2-alkyl-substituted 1,3-dioxolane cyclic acetal with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound is a colorless, oily liquid with a boiling point of approximately 132.5°C at 760 mmHg and a calculated density of 0.93 g/cm³.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 3390-13-4
Cat. No. B1346037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1,3-dioxolane
CAS3390-13-4
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC1OCCO1
InChIInChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3
InChIKeyJSDUOUVZQRZOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1,3-dioxolane (CAS 3390-13-4): Physical Properties and Procurement Data


2-Propyl-1,3-dioxolane (CAS 3390-13-4) is a 2-alkyl-substituted 1,3-dioxolane cyclic acetal with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. This compound is a colorless, oily liquid with a boiling point of approximately 132.5°C at 760 mmHg and a calculated density of 0.93 g/cm³ . It is sparingly soluble in chloroform and slightly soluble in methanol . Its primary utility in chemical synthesis lies in its role as a protected aldehyde equivalent, specifically a butanal synthon, enabling selective transformations under basic or neutral conditions without premature carbonyl release [2].

Why 2-Propyl-1,3-dioxolane (CAS 3390-13-4) Is Not Interchangeable with Other 1,3-Dioxolanes


In the class of 2-alkyl-1,3-dioxolanes, even a single methylene (-CH₂-) unit change in the alkyl substituent drastically alters key physical properties such as boiling point, density, and flash point. These changes are not linear and can impact solvent selection, purification processes, and safety protocols. Crucially, surface activity and adsorption behavior at interfaces, which are critical for applications in formulations and materials science, are exquisitely sensitive to the alkyl chain length [1]. Substituting 2-propyl-1,3-dioxolane with a shorter-chain analog like 2-methyl-1,3-dioxolane will yield a compound with significantly lower boiling point and higher volatility, while a longer-chain analog will exhibit different solubility and surface tension profiles, potentially leading to failed synthetic procedures or non-performing formulations.

Quantitative Differentiation Data for 2-Propyl-1,3-dioxolane vs. Closest Analogs


Boiling Point and Volatility: 2-Propyl-1,3-dioxolane vs. 2-Methyl and 2-Ethyl Analogs

The boiling point of 2-propyl-1,3-dioxolane is significantly higher than its shorter-chain analogs, 2-methyl-1,3-dioxolane and 2-ethyl-1,3-dioxolane. This directly affects its volatility and its suitability for processes requiring higher operating temperatures or lower vapor pressures. The target compound has a boiling point of 132.5°C at 760 mmHg, which is 50.5°C higher than 2-methyl-1,3-dioxolane (82-83°C) and 21°C higher than 2-ethyl-1,3-dioxolane (111.5°C) .

Physical Chemistry Solvent Selection Process Engineering

Density and Liquid Phase Behavior: 2-Propyl-1,3-dioxolane vs. 2-Ethyl-1,3-dioxolane

The density of 2-propyl-1,3-dioxolane (0.93 g/cm³) is slightly lower than that of 2-ethyl-1,3-dioxolane (0.942-0.976 g/cm³) . While the difference is modest, it reflects the impact of the longer, less dense propyl chain compared to the ethyl group. This property is critical for applications involving liquid-liquid extractions, layered formulations, or precise metering in continuous flow processes.

Physical Property Formulation Material Science

Surface Activity and Adsorption Behavior: 2-Propyl-1,3-dioxolane in the 2-Alkyl-1,3-dioxolane Homologous Series

A systematic study of 2-alkyl-1,3-dioxolanes (alkyl: CH₃ to n-C₆H₁₃) demonstrated that these compounds exhibit higher surface activity than aliphatic alcohols, alkyl monoethers of ethylene glycol, and 1,2-diols with the same hydrocarbon chain length [1]. Specifically, the effective hydrocarbon chain length in alkyldioxolanes is shorter by 1.5, 1.0, and 3.0 -CH₂- groups compared to the respective alcohols, ethers, and diols [1]. This indicates that 2-propyl-1,3-dioxolane, with its three-carbon propyl chain, will have a distinct surface tension lowering capability and adsorption profile compared to both its shorter-chain (methyl, ethyl) and longer-chain (butyl, pentyl, hexyl) homologs.

Surface Chemistry Surfactants Adsorption

Targeted Application Scenarios for 2-Propyl-1,3-dioxolane Based on Verified Properties


Precursor for Acid-Hydrolyzable Surfactants with Controlled Hydrophobicity

The established class-level inference from surface activity studies [1] confirms that 2-propyl-1,3-dioxolane, as a member of the 2-alkyl-1,3-dioxolane family, is a viable precursor for synthesizing chemodegradable cationic surfactants. The propyl substituent provides a specific, intermediate hydrophobicity that influences micellization and adsorption behavior . Researchers can functionalize this core to create new surfactants with tailored hydrolytic stability and surface activity, leveraging the precise alkyl chain length for desired performance.

Protected Aldehyde Synthon in Higher-Temperature Organic Synthesis

Given its boiling point of ~132.5°C, which is significantly higher than that of 2-methyl- (82-83°C) and 2-ethyl-1,3-dioxolane (111.5°C) [1], 2-propyl-1,3-dioxolane is uniquely suited as a protected butanal synthon for multi-step syntheses requiring elevated temperatures. It can withstand reaction conditions that would cause the more volatile methyl or ethyl analogs to evaporate or create excessive pressure, thereby simplifying reaction setup and improving safety. Its use as a protecting group is well-established for dioxolanes .

Component in Coating Formulations Requiring a Medium-Boiling Film-Forming Agent

Patents describe the use of dioxolane derivatives as film-formers, coalescents, and drying retarders in paints and coatings [1]. The specific boiling point and flash point (33.8°C) of 2-propyl-1,3-dioxolane place it in a medium volatility range . This makes it a candidate for formulating coatings where controlled evaporation is crucial for film integrity and leveling, offering a balance between the fast evaporation of lower dioxolanes and the sluggish drying of higher homologs.

Solvent or Co-solvent for Lithium Battery Electrolyte Research

The parent compound, 1,3-dioxolane (DOL), is a known electrolyte solvent for lithium metal batteries due to its ability to facilitate reversible lithium deposition [1]. 2-Propyl-1,3-dioxolane, with its higher boiling point and altered physicochemical profile , represents a candidate for electrolyte formulation studies aiming to tune the solvent's volatility, viscosity, and solid electrolyte interphase (SEI) formation properties. Its different steric and electronic environment around the ether oxygens compared to DOL may lead to distinct ion solvation and interfacial behaviors.

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